molecular formula C17H19ClO3 B5110498 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5110498
M. Wt: 306.8 g/mol
InChI Key: OSJKKRZBWZIIKX-UHFFFAOYSA-N
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Description

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a chlorine atom and a butoxy group, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 4-(3-methoxyphenoxy)butanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amine, followed by the substitution of the amine with the butoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial process may also include purification steps such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene can be compared with other similar compounds such as:

    1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene: Differing in the position of the methoxy group on the phenoxy ring.

    1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene: Differing in the substitution on the benzene ring.

    1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene: Differing in the position of the methoxy group on the phenoxy ring.

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities due to variations in their substituent positions and electronic properties.

Properties

IUPAC Name

1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKKRZBWZIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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